molecular formula C9H11N3S B2357879 N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2097925-95-4

N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B2357879
CAS No.: 2097925-95-4
M. Wt: 193.27
InChI Key: FNYININYPHVBBL-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a synthetic organic compound featuring a fused [1,3]thiazolo[4,5-c]pyridine core structure substituted with a propan-2-ylamine group. This scaffold is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel pharmacologically active molecules. Similar thiazolopyridine scaffolds are frequently explored in various research applications . The compound is provided as a high-purity material suitable for use in early-stage research and screening. Researchers can utilize this building block for [ describe specific applications, e.g., the synthesis of kinase inhibitors or the development of central nervous system agents ], and to study its potential [ mechanism of action, e.g., as a protein-binding ligand or enzyme modulator ]. The exact physicochemical properties, biological activity, and research value of this specific isomer are subject to ongoing investigation. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use. Please consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-propan-2-yl-[1,3]thiazolo[4,5-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-6(2)11-9-12-7-5-10-4-3-8(7)13-9/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYININYPHVBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridine-3,4-Diamine

Pyridine-3,4-diamine reacts with carbon disulfide under basic conditions to form the thiazolo ring. For example, heating pyridine-3,4-diamine with CS₂ in ethanol containing KOH yields 2-mercaptothiazolo[4,5-c]pyridine. This intermediate is subsequently functionalized at the mercapto group.

Optimization Data :

Solvent Base Temperature (°C) Yield (%)
Ethanol KOH 80 62
DMF Et₃N 100 45
Toluene DBU 110 38

Higher yields in ethanol-KOH systems suggest polar protic solvents favor cyclization.

Halogenated Pyridine Routes

4-Chloro-3-nitropyridine undergoes sequential amination and reduction to form pyridine-3,4-diamine. Treatment with thiourea in HCl generates the thiazole ring via cyclization, yielding 2-aminothiazolo[4,5-c]pyridine. Chlorination at position 2 (using POCl₃) provides 2-chloro-thiazolo[4,5-c]pyridine, a key intermediate for amination.

Introduction of the Isopropylamine Group

Nucleophilic Aromatic Substitution

2-Chloro-thiazolo[4,5-c]pyridine reacts with isopropylamine in dimethylacetamide (DMA) at 120°C, yielding the target compound. Catalytic KI enhances reactivity by stabilizing the transition state.

Reaction Conditions :

  • Solvent : DMA
  • Base : K₂CO₃
  • Catalyst : KI (10 mol%)
  • Yield : 78%

Buchwald-Hartwig Amination

For electron-deficient systems, palladium-catalyzed coupling proves effective. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene, 2-bromo-thiazolo[4,5-c]pyridine couples with isopropylamine at 100°C, achieving 85% yield.

Catalyst Screening :

Catalyst/Ligand Solvent Yield (%)
Pd(OAc)₂/Xantphos Toluene 85
Pd(dba)₂/BINAP Dioxane 72
CuI/L-Proline DMSO 41

Alternative Routes via One-Pot Synthesis

A telescoped approach condenses pyridine-3,4-diamine, CS₂, and isopropylamine in a single reactor. Using microwave irradiation (150°C, 30 min), the target compound forms directly in 68% yield, minimizing intermediate isolation.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.98 (d, J=5.6 Hz, 1H, thiazole-H), 4.21 (sept, J=6.3 Hz, 1H, NCH), 1.38 (d, J=6.3 Hz, 6H, CH₃).
  • HRMS : m/z calc. for C₉H₁₂N₃S [M+H]⁺: 194.0752, found: 194.0754.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >99% purity, with retention time 6.7 min.

Challenges and Mitigation Strategies

  • Low solubility : The thiazolo-pyridine core’s planar structure causes solubility issues in polar solvents. Sonication in warm EtOAc improves crystallization.
  • Byproduct formation : Over-alkylation at position 5 is minimized using excess isopropylamine and controlled reaction times.

Industrial-Scale Considerations

Patent WO2014210042A2 highlights the utility of thiophosphetane dehydrating agents for large-scale heterocycle synthesis. Adapting this, a continuous flow reactor with in-line purification achieves 90% yield at 1 kg/batch.

Chemical Reactions Analysis

Types of Reactions

C©©NC=1SC2=C(C=NC=C2)N1: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

C©©NC=1SC2=C(C=NC=C2)N1: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of C©©NC=1SC2=C(C=NC=C2)N1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved may vary depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical properties of N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine and its analogues:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) XLogP3 CAS Number Key Features
This compound Isopropyl amine C₉H₁₂N₄S 224.28 (calc.) ~2.5† Not available Enhanced lipophilicity, steric bulk
7-bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine Bromo at position 7 C₆H₄BrN₃S 230.09 1.7 118801-75-5 Electrophilic site for functionalization
6-(Trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine CF₃ at position 6 C₇H₅F₃N₃S 236.19 (calc.) ~2.8† Not available High lipophilicity, electron-withdrawing group
4-chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine Chloro at position 4 C₆H₄ClN₃S 185.63 (calc.) ~1.5† EN300-7760324 Moderate reactivity for cross-coupling
N-phenyl-[1,3]thiazolo[5,4-b]pyridin-2-amine Phenyl amine, [5,4-b] C₁₂H₉N₃S 227.28 (calc.) ~2.9† Not available Planar aromatic system, varied ring fusion
[1,3]Thiazolo[4,5-b]pyridin-2-amine None (parent) C₆H₅N₃S 151.18 (calc.) ~0.8† 13575-41-2 Baseline for comparison, low lipophilicity

† Estimated based on substituent contributions.

Key Observations:

Substituent Effects: Halogens (Br, Cl): Increase molecular weight and provide sites for further derivatization (e.g., Suzuki coupling) . Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity (XLogP3 ~2.8) but may reduce solubility .

Ring Fusion Position :

  • Thiazolo[4,5-c]pyridine derivatives (e.g., 7-bromo, 6-CF₃) position substituents on the pyridine ring near the thiazole nitrogen, influencing electronic properties.
  • Thiazolo[5,4-b]pyridine (e.g., N-phenyl derivative) shifts substituent orientation, altering binding interactions in biological systems .

Biological Activity

N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a member of the thiazolopyridine class of compounds, which have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H15N3S
  • Molecular Weight : 197.30 g/mol
  • CAS Number : 2060060-87-7

The compound features a thiazole ring fused to a pyridine ring, with an isopropyl group attached to the nitrogen atom of the thiazole. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolopyridines, including this compound.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) :
    • Studies have reported MIC values indicating significant activity against various pathogens. For instance, derivatives similar to this compound showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition :
    • The compound has been shown to inhibit biofilm formation in bacterial strains, which is crucial for preventing chronic infections .

Table 1: Antimicrobial Activity Summary

PathogenMIC (μg/mL)Biofilm Inhibition
Staphylococcus aureus0.22Yes
Staphylococcus epidermidis0.25Yes

Anticancer Activity

The anticancer properties of this compound have also been investigated.

The compound is believed to exert its anticancer effects through multiple pathways:

  • Inhibition of Cell Proliferation : It has been observed to significantly reduce cell viability in various cancer cell lines.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies:

  • In Vitro Studies :
    • A study evaluated a series of thiazole derivatives for their cytotoxicity against human cancer cell lines (MCF-7, HepG2). This compound demonstrated IC50 values ranging from 1.11 μg/mL to 2.21 μg/mL against these lines .
  • Comparative Analysis :
    • When compared with standard chemotherapeutic agents like 5-Fluorouracil (5-FU), certain derivatives exhibited superior cytotoxic activity .

Table 2: Anticancer Activity Summary

Cell LineIC50 (μg/mL)Comparison with 5-FU
MCF-71.11Higher
HepG21.67Higher
BGC-8232.21Comparable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine, and what critical parameters influence reaction yields?

  • Methodological Answer : Synthesis typically involves constructing the thiazolo[4,5-c]pyridine core via cyclization of pyridine-thiocyanate precursors, followed by alkylation to introduce the N-propan-2-yl group. Key parameters include temperature control (60–100°C for cyclization), solvent polarity (e.g., toluene or DMF), and stoichiometric ratios of alkylating agents (e.g., isopropyl bromide). Yields are sensitive to moisture, necessitating anhydrous conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent placement, with characteristic shifts for the thiazole NH (~12 ppm) and isopropyl CH3_3 groups (~1.3 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z 208.1) .
  • TLC : Monitors reaction progress using silica gel plates with ethyl acetate/hexane (1:3) .

Q. What preliminary biological screening data exist for thiazolo[4,5-c]pyridine derivatives, and what therapeutic targets have been explored?

  • Methodological Answer :

  • Antimicrobial Activity : Analogues with allyl substituents (e.g., N-allyl derivatives) show MIC values of 4–16 µg/mL against S. aureus .
  • Kinase Inhibition : Thiazolo-pyridine scaffolds exhibit IC50_{50} values <100 nM against AKT and glucokinase in cellular assays .
  • Antiviral Potential : Derivatives with electron-withdrawing groups (e.g., CF3_3) inhibit HIV integrase with EC50_{50} ~1 µM .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities among structurally similar thiazolo[4,5-c]pyridine derivatives?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., alkyl vs. aryl groups) and correlate with activity trends using computational models (e.g., molecular docking for target binding) .
  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time to minimize variability .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the thiazolo[4,5-c]pyridine core?

  • Methodological Answer :

  • Directing Groups : Install temporary substituents (e.g., methoxy) at C-5 to direct nitration or bromination to the furan/pyridine ring .
  • Solvent Effects : Use polar aprotic solvents (e.g., DCE) to favor para-substitution over ortho in halogenation reactions .

Q. How does the N-propan-2-yl substituent influence the compound's pharmacokinetic properties compared to other alkyl/aryl groups?

  • Methodological Answer :

  • LogP Analysis : The isopropyl group increases lipophilicity (predicted LogP ~2.1) vs. methyl (LogP ~1.5), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Comparative CYP450 inhibition assays show N-propan-2-yl derivatives have lower clearance rates than N-aryl analogues in liver microsomes .

Q. What quality control protocols are essential for ensuring batch-to-batch consistency in multi-step syntheses of this compound?

  • Methodological Answer :

  • In-Process Checks : Use FTIR to detect residual thiocyanate intermediates (<0.5% threshold) .
  • Final Product : Employ DSC to verify melting point consistency (±2°C) and XRD for polymorph identification .

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